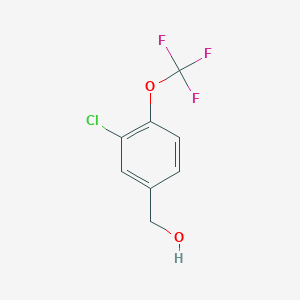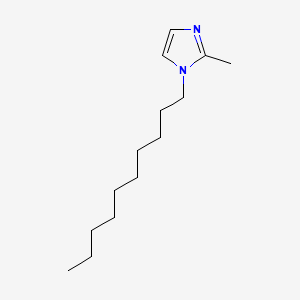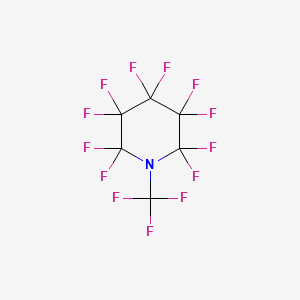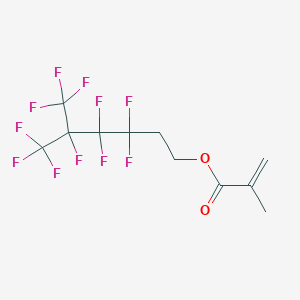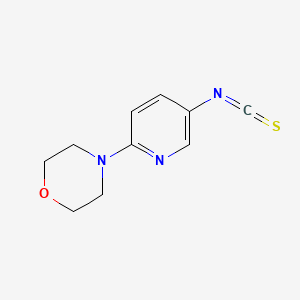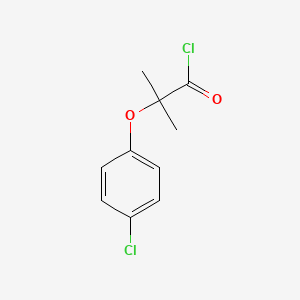
2,4-difluoro-N-methylaniline
Vue d'ensemble
Description
2,4-Difluoro-N-methylaniline is a chemical compound with the molecular formula C7H7F2N . It has an average mass of 143.134 Da and a monoisotopic mass of 143.054657 Da .
Molecular Structure Analysis
The molecular structure of 2,4-difluoro-N-methylaniline consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methylamine group at the nitrogen .Physical And Chemical Properties Analysis
2,4-Difluoro-N-methylaniline has a molecular formula of C7H7F2N . The hydrochloride form of this compound has a molecular weight of 179.6 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2,4-difluoro-N-methylaniline derivatives show regiocontrol by fluorine in their synthesis, particularly in the formation of 4-methoxycarbonyl derivatives. This control is evident in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines (Thornton & Jarman, 1990).
Spectral Analysis
- Fourier transform infrared (FTIR) and FT-Raman spectroscopy are used for spectral analysis of molecules like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These techniques, along with ab initio calculations, help in understanding the vibrational modes and molecular structure of such compounds (Arjunan & Mohan, 2008).
Electrosynthesis and Characterization
- Electropolymerisation of N-methylaniline has been studied for the synthesis of thin films of poly(N-methylaniline) in organic solvents. This process is characterized using cyclic voltammetry, mass spectroscopy, and in-situ UV-Visible and Raman spectroscopy, providing insights into the behavior of these polymers (Wei et al., 2005).
Environmental Toxicology
- Metabonomic techniques like 1H nuclear magnetic resonance (NMR) spectroscopy have been used to assess the toxicity of related compounds like 4-fluoroaniline, 3,5-difluoroaniline, and 2-fluoro-4-methylaniline to earthworms. This research helps identify potential biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Computational Studies
- Quantum chemical computational studies, such as those performed on 2,4-difluoroaniline, utilize Density Functional Theory (DFT) to investigate molecular properties like hyperpolarizability and molecular orbital analysis. These studies contribute to understanding the stability and potential applications of such compounds (Selvam et al., 2020).
Spectroelectrochemistry
- Spectroelectrochemical methods are employed to study the formation and redox behavior of poly(N-methylaniline), as well as its degradation. This research offers a comparison with polyaniline and provides insights into the structural changes and degradation products of these polymers (Planes et al., 2014).
Safety And Hazards
Safety data sheets suggest that 2,4-difluoro-N-methylaniline may be a combustible liquid and could cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
2,4-difluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDVPAENGWKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371779 | |
| Record name | 2,4-difluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-methylaniline | |
CAS RN |
138564-16-6 | |
| Record name | 2,4-difluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





